N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Description
N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methylpyridine moiety, a dimethylbenzofuran core, and a sulfonamide group
Properties
IUPAC Name |
N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-7-15(22-4)16(18-11)19-24(20,21)13-6-8-14-12(9-13)10-17(2,3)23-14/h5-9H,10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSZUKSTVPGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuran structure, followed by the introduction of the sulfonamide group and the methoxy-methylpyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxy-methylpyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties or new applications.
Scientific Research Applications
N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy-methylpyridine moiety may enhance the compound’s binding affinity and specificity, while the benzofuran core provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and benzofuran derivatives, such as:
- N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide
- 6-methylcoumarin
- 4-methylcoumarin
Uniqueness
N-(3-methoxy-6-methylpyridin-2-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-methylpyridine moiety, in particular, differentiates it from other sulfonamides and benzofuran derivatives, potentially offering enhanced biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
